molecular formula C23H19N3O3S2 B2632026 2-(4-methylbenzenesulfonamido)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 442535-81-1

2-(4-methylbenzenesulfonamido)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2632026
CAS No.: 442535-81-1
M. Wt: 449.54
InChI Key: ZMEYHSRZMDFJOI-UHFFFAOYSA-N
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Description

2-(4-methylbenzenesulfonamido)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a sulfonamide group, a thiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylbenzenesulfonamido)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting 4-methylbenzenesulfonyl chloride with an amine.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the sulfonamide and benzamide moieties under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylbenzenesulfonamido)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole and benzamide rings.

    Reduction: Reduced forms of the sulfonamide and thiazole groups.

    Substitution: Substituted derivatives at the sulfonamide or thiazole positions.

Scientific Research Applications

2-(4-methylbenzenesulfonamido)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for more complex materials.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 2-(4-methylbenzenesulfonamido)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are sensitive to the compound’s structure.

    Pathways Involved: The compound may inhibit enzyme activity or block receptor sites, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylbenzenesulfonamido)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: shares similarities with other sulfonamide and thiazole derivatives, such as:

Uniqueness

    Structural Complexity: The combination of sulfonamide, thiazole, and benzamide moieties in a single molecule is unique.

    Its diverse applications in different fields make it a compound of significant interest.

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S2/c1-16-11-13-18(14-12-16)31(28,29)26-20-10-6-5-9-19(20)22(27)25-23-24-21(15-30-23)17-7-3-2-4-8-17/h2-15,26H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEYHSRZMDFJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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